molecular formula C5H14N2O2S B8676237 N-(2-amino-2-methylpropyl)methanesulfonamide

N-(2-amino-2-methylpropyl)methanesulfonamide

Cat. No. B8676237
M. Wt: 166.24 g/mol
InChI Key: RIXFQADCFKRJMV-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

2-Methyl-propane-1,2-diamine (2.00 g, 22.7 mmol, 2.38 mL, 1.1 eq.) was placed in CH2Cl2 (100 mL). Mesyl chloride (2.35 g, 20.7 mmol, 1.59 mL, 1.0 eq.) was added over a period of five minutes followed by triethylamine (6.27 g, 62.1 mmol, 8.71 mL, 3.0 eq.). The reaction was stirred for 30 minutes and then concentrated under reduced pressure. Purification by basic alumina chromatography using a gradient of 0-15% MeOH/CH2Cl2 as the eluting solvent to obtain N-(2-amino-2-methyl-propyl)-methanesulfonamide as a white solid (1.15 g, 33%). LCMS (m/e) 167 (M+1); 1H-NMR (CDCl3, 400 MHz) δ 2.98 (s, 3H), 2.95 (s, 2H), 1.17 (s, 3H), 1.16 (s, 3H).
Quantity
2.38 mL
Type
reactant
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Quantity
8.71 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:6])([CH3:5])[CH2:3][NH2:4].[S:7](Cl)([CH3:10])(=[O:9])=[O:8].C(N(CC)CC)C>C(Cl)Cl>[NH2:6][C:2]([CH3:5])([CH3:1])[CH2:3][NH:4][S:7]([CH3:10])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
2.38 mL
Type
reactant
Smiles
CC(CN)(C)N
Step Two
Name
Quantity
1.59 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
Quantity
8.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by basic alumina chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CNS(=O)(=O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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